molecular formula C6H6KN B018336 Monopotassium phenylamide CAS No. 19642-99-0

Monopotassium phenylamide

Cat. No.: B018336
CAS No.: 19642-99-0
M. Wt: 131.22 g/mol
InChI Key: BNETZTBHCSTBKB-UHFFFAOYSA-N
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Description

Phenylamides are a class of organic compounds characterized by an amide group linked to a phenyl moiety. Phenylamides are widely studied for their biological activities, including roles as phytoalexins in plants and as synthetic agrochemicals (e.g., fungicides) .

Properties

CAS No.

19642-99-0

Molecular Formula

C6H6KN

Molecular Weight

131.22 g/mol

IUPAC Name

potassium;phenylazanide

InChI

InChI=1S/C6H6N.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q-1;+1

InChI Key

BNETZTBHCSTBKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[NH-].[K+]

Canonical SMILES

C1=CC=C(C=C1)[NH-].[K+]

Other CAS No.

19642-99-0

Synonyms

monopotassium phenylamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenylamide Compounds

Structural and Functional Diversity

Phenylamides exhibit structural diversity, influenced by substitutions on the phenyl ring or modifications to the amide group:

  • Natural Phenylamides in Plants :
    • Rice produces UV-induced phenylamides like N-trans-cinnamoyltryptamine and N-p-coumaroylserotonin, which act as phytoalexins with broad-spectrum antimicrobial activity against fungal (Bipolaris oryzae, Rhizoctonia solani) and bacterial (Xanthomonas oryzae) pathogens .
    • Barley synthesizes phenylamides containing agmatine (Agm) and putrescine (Put) during pathogen infection, suggesting a conserved chemical defense mechanism in cereals .
  • Synthetic Phenylamides: Agrochemicals: Metalaxyl-M, benalaxyl, and oxadixyl are phenylamide fungicides targeting oomycete pathogens. These compounds inhibit RNA polymerase in Phytophthora spp. Pharmaceuticals: α-Keto phenylamide derivatives (e.g., compounds 35, 44, 46, 47) inhibit proteasome activity at nanomolar concentrations, showing promise as anticancer agents .
Table 1: Key Phenylamide Derivatives and Their Properties
Compound Type Example Compounds Biological Activity Applications References
Natural Phytoalexins N-trans-cinnamoyltryptamine Antifungal, antibacterial Plant disease resistance
Synthetic Fungicides Metalaxyl-M, Benalaxyl RNA polymerase inhibition Oomycete control in agriculture
Anticancer Agents α-Keto phenylamide derivatives Proteasome inhibition (IC50 ~ nM) Oncology drug development

Mechanism of Action and Efficacy

  • Antimicrobial Activity :

    • Natural phenylamides in rice inhibit B. oryzae (brown spot fungus) at concentrations ≤50 µg/mL .
    • Synthetic phenylamide fungicides like metalaxyl-M are used in Peruvian agriculture but require frequent applications (average 6.1 times per crop season) due to pathogen resistance .
  • Anticancer Activity: α-Keto phenylamide derivatives demonstrate IC50 values in the nanomolar range against cancer cell lines (e.g., MCF-7, HT-29), outperforming earlier scaffolds like BSc2189 .

Limitations and Resistance

  • Pathogen Resistance : Phytophthora strains develop resistance to phenylamide fungicides through mechanisms independent of GSH-conjugation pathways .
  • Synthetic Challenges : Modifications to the phenylamide head group (e.g., introducing ortho/meta substituents) can reduce activity, as seen in proteasome inhibitors .

Potential Implications for Monopotassium Phenylamide

While direct data on this compound is absent, its potassium salt formulation likely enhances solubility and bioavailability compared to neutral phenylamides. Key inferences include:

  • Agricultural Use : Could act as a systemic fungicide with improved uptake in plants, similar to metalaxyl-M .
  • Pharmaceutical Potential: Potassium salts of phenylamides may enhance drug delivery, analogous to thioacetamide-triazoles targeting E. coli .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing monopotassium phenylamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting phenylamide precursors with potassium salts under controlled conditions. Key steps include:

  • Precursor Preparation : Use phenylacetic acid derivatives or benzamide compounds as starting materials .
  • Neutralization : React with potassium hydroxide or potassium carbonate in anhydrous solvents (e.g., ethanol or THF) to avoid hydrolysis.
  • Purification : Employ recrystallization from polar aprotic solvents or column chromatography to isolate this compound.
  • Characterization : Validate purity via HPLC (≥98%) and structural identity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • pH Sensitivity : Test solubility and degradation kinetics in buffers (pH 3–9) using UV-Vis spectroscopy to identify optimal storage conditions .
  • Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Exposure : Assess photostability via controlled UV irradiation experiments, followed by HPLC quantification of degradation products .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H, ¹³C, DEPT) to confirm proton/carbon environments; FTIR for functional group verification (amide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity; LC-MS for molecular ion confirmation .
  • Elemental Analysis : Verify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) across studies to identify confounding factors .
  • Reproducibility Checks : Replicate conflicting experiments under standardized conditions, ensuring strict control of pH, temperature, and solvent systems .
  • Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-study variability and distinguish methodological vs. biological causes .

Q. What experimental designs are optimal for studying this compound’s role in plant-pathogen interactions?

  • Methodological Answer :

  • Pathogen Inoculation : Use in planta models (e.g., rice or Arabidopsis) infected with fungal/bacterial pathogens; monitor phenylamide accumulation via LC-MS .
  • Hormonal Crosstalk : Apply jasmonic acid or salicylic acid treatments to elucidate signaling pathways influencing phenylamide synthesis .
  • Gene Knockout Models : Employ CRISPR/Cas9 to disrupt phenylamide biosynthetic genes and assess pathogen resistance phenotypes .

Q. How can synthesis protocols for this compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Solvent Screening : Test aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics and reduce byproduct formation .
  • Catalysis : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate potassium ion incorporation .
  • Process Analytics : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies mitigate data variability in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) to minimize matrix interference .
  • Internal Standards : Use deuterated phenylamide analogs (e.g., d₅-phenylamide) for LC-MS/MS quantification to correct for ionization efficiency differences .
  • Method Validation : Follow ICH guidelines for precision, accuracy, and limit of detection (LOD) calculations .

Data Presentation & Peer Review

Q. How should researchers present contradictory data on this compound’s physicochemical properties in manuscripts?

  • Methodological Answer :

  • Transparency : Clearly document experimental conditions (e.g., solvent purity, instrument calibration) in supplementary materials .
  • Error Analysis : Calculate and report uncertainties (e.g., ±SD for triplicate measurements) and discuss potential sources (e.g., hygroscopicity affecting potassium content) .
  • Comparative Tables : Tabulate conflicting data alongside methodological differences to guide reader interpretation .

Q. What frameworks ensure rigor when formulating hypotheses about this compound’s mechanisms of action?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, linking phenylamide accumulation to redox signaling in pathogen defense .
  • PICO Framework : Define Population (e.g., plant species), Intervention (phenylamide application), Comparison (untreated controls), and Outcomes (pathogen growth inhibition) .

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